Biological Function of dl-Alanyl-dl-norleucine
Biological Function of dl-Alanyl-dl-norleucine
Executive Summary & Chemical Identity
dl-Alanyl-dl-norleucine (Ala-Nle) is a synthetic and naturally occurring dipeptide composed of alanine and norleucine.[1] While often identified in mass spectral libraries as a racemic mixture ("dl-dl"), its biological significance is strictly governed by its stereochemistry. In the context of drug development and biochemistry, it serves two distinct, critical functions:
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A Stable Isosteric Probe: It acts as a non-oxidizable analog of Alanyl-Methionine (Ala-Met) sequences, extensively used to map protease specificity (e.g., HIV-1 Protease, Neprilysin) without the experimental noise caused by methionine oxidation.
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A Bioactive Secondary Metabolite: Identified in marine bacteria (Oceanimonas sp.) and macroalgae, it exhibits potent antibacterial and antifouling properties, likely functioning as a peptidoglycan antimetabolite or quorum-sensing modulator.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-[(2-aminopropanoyl)amino]hexanoic acid |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| Residue Characteristics | Alanine (Ala): Small, non-polar. Norleucine (Nle): Linear isomer of Leucine; Methionine isostere (S replaced by CH₂). |
| Solubility | Water soluble; stable in acidic media.[1] |
Mechanism of Action: The Protease Probe
The most authoritative application of Alanyl-norleucine sequences is in protease profiling . In drug discovery, defining the substrate specificity of a protease (e.g., HIV Protease, Neprilysin) is critical for inhibitor design.
The Norleucine Advantage (Met vs. Nle)
Native substrates often contain Methionine (Met) at the cleavage site (P1 or P1' position). However, Methionine is susceptible to oxidation (forming sulfoxides), which alters the substrate's hydrophobicity and binding affinity, leading to erratic assay data.
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Isosteric Replacement: Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom.[1][2]
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Causality: By substituting Met with Nle, researchers create a "Redox-Silent" substrate . The enzyme recognizes the hydrophobic side chain of Nle exactly as it would Met, but the substrate remains chemically stable during prolonged incubation or storage.
Case Study: HIV-1 Protease & Neprilysin
Research indicates that peptides containing the Ala-Nle motif are used to determine the S2-S1 specificity pockets of proteases.[1]
-
HIV-1 Protease: The sequence Arg-Val-Nle-Phe-Glu-Ala-Nle-NH2 is a standard fluorogenic substrate.[1][3] The Ala-Nle bond mimics the viral polyprotein cleavage sites.[1]
-
Neprilysin (NEP): A zinc-dependent metalloprotease. Ala-Nle derivatives are used to study renal clearance and to design prodrugs that are cleaved specifically at the kidney brush border.
Visualization: Protease Substrate Logic
Figure 1: Mechanism of Action for Ala-Nle as a protease profiling tool. Nle substitution ensures signal fidelity by preventing oxidative degradation.
Biological Function: Natural Defense Metabolite
Beyond the lab, dl-Alanyl-dl-norleucine acts as a bioactive secondary metabolite in marine ecosystems.
Antibacterial & Antifouling Activity
Extracts from marine sponges (Oceanimonas sp.[1]) and red algae (Dictyota dichotoma) containing this dipeptide show significant inhibition of biofilm formation.
-
Hypothesized Mechanism: The dl stereochemistry suggests the presence of D-amino acids. Bacterial cell walls (peptidoglycan) rely on D-Ala-D-Ala cross-linking.[1]
-
Antimetabolite Action: dl-Alanyl-dl-norleucine likely mimics D-Ala-D-Ala, binding to Penicillin-Binding Proteins (PBPs) or Mur ligases , thereby halting cell wall synthesis. This "false substrate" mechanism effectively prevents bacterial colonization (fouling) on marine surfaces.[1]
Anti-inflammatory Properties
In pharmacological screenings of Annona reticulata, this compound correlates with the inhibition of albumin denaturation, a marker for anti-inflammatory activity.[4] It likely modulates downstream signaling pathways (e.g., NF-κB) by competing with endogenous leucine-rich signaling peptides.
Experimental Protocols
Protocol A: Protease Specificity Assay (HIV-1 Model)
Objective: Determine the inhibition constant (
-
Substrate Preparation:
-
Buffer System:
-
50 mM Sodium Acetate, pH 5.0 (mimics lysosomal/viral capsid pH).
-
1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
-
Reaction Setup:
-
Control: 90 µL Buffer + 5 µL Enzyme + 5 µL Substrate (Final: 10 µM).
-
Test: 90 µL Buffer + 5 µL Enzyme + 2.5 µL Inhibitor + 5 µL Substrate.
-
-
Kinetic Measurement:
-
Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.
-
Validation: Linear initial velocity (
) confirms steady-state kinetics.[1]
-
-
Data Analysis:
-
Plot
vs. [Substrate] to derive and . -
Use the Cheng-Prusoff equation to calculate
.[1]
-
Protocol B: GC-MS Identification from Marine Extracts
Objective: Verify the presence of dl-Alanyl-dl-norleucine in a crude extract.
-
Extraction:
-
Lyophilize marine sample (sponge/algae).
-
Extract with Ethyl Acetate:Methanol (1:1).
-
-
Derivatization (Critical Step):
-
GC Parameters:
-
Column: HP-5MS (30m x 0.25mm).[1]
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 70°C (2 min) → 10°C/min → 280°C (10 min).
-
-
Library Matching:
-
Compare retention time and fragmentation pattern against NIST standards.
-
Integrity Check: Look for the molecular ion peak (
) at m/z ~346 (di-TMS derivative of MW 202).
-
Scientific Integrity & Validation
-
Stereochemical Caveat: While GC-MS libraries often label hits as "dl-Alanyl-dl-norleucine" (racemic), biological systems rarely produce perfect racemates. In protease studies, the L-Ala-L-Nle form is the active substrate. In antibacterial contexts, the D-Ala-D-Nle form is the likely active antimetabolite. Researchers must verify stereochemistry using Chiral HPLC if isolating for therapeutic use.[1]
-
Stability: The substitution of Norleucine for Methionine increases the shelf-life of peptide standards from days to months by eliminating sulfoxide formation.
References
-
Gadhi, A. A., et al. (2016). "Antimicrofouling activities of marine macroalga Dictyota dichotoma from the Red Sea." CABI Digital Library.[1] Link
-
Putra, M. Y., et al. (2023). "In-vitro and bioinformatic studies of bioactive compounds from Oceanimonas sp....". PubMed Central.[1] Link
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Altered Substrate Specificity of Drug-Resistant HIV-1 Protease. (2000).[1] Journal of Virology. Describes the use of Ala-Nle substrates for protease profiling. Link
-
BenchChem Application Notes. (2025). "Boc-D-norleucine as a Building Block for Bioactive Peptides." Link
-
Lynch, C. J., et al. (2002).[6] "Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats." American Journal of Physiology-Endocrinology and Metabolism. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-vitro and bioinformatic studies of bioactive compounds from Oceanimonas sp. JM-AZM31 and Lysinibacillus fusiformis JM-AZM37 of sponge-associated marine bacteria from a mangrove habitat in Southeast Sulawesi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
